molecular formula C28H24O2P2 B14132849 1,4-Bis(diphenylphosphanyl)butane-1,4-dione CAS No. 89243-77-6

1,4-Bis(diphenylphosphanyl)butane-1,4-dione

Cat. No.: B14132849
CAS No.: 89243-77-6
M. Wt: 454.4 g/mol
InChI Key: HVLBSFLTIOGUEW-UHFFFAOYSA-N
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Description

1,4-Bis(diphenylphosphanyl)butane-1,4-dione is an organophosphorus compound with the chemical formula C28H28P2O2. It is a white solid that is soluble in organic solvents. This compound is less commonly used in coordination chemistry compared to other diphosphine ligands but plays a significant role in various catalytic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(diphenylphosphanyl)butane-1,4-dione can be synthesized through a phenylation reaction. Typically, phenyl chloride reacts with diphosphine butane under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of organic solvents and controlled temperatures to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(diphenylphosphanyl)butane-1,4-dione undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halides and nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

1,4-Bis(diphenylphosphanyl)butane-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(diphenylphosphanyl)butane-1,4-dione involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center it coordinates with .

Comparison with Similar Compounds

  • 1,2-Bis(dimethylphosphino)ethane
  • Bis(diphenylphosphino)methane
  • 1,3-Bis(diphenylphosphino)propane

Comparison: 1,4-Bis(diphenylphosphanyl)butane-1,4-dione is unique due to its specific structure and the natural bite angle of 94° in its bidentate coordination mode . This makes it suitable for specific catalytic applications where other similar compounds may not be as effective.

Properties

CAS No.

89243-77-6

Molecular Formula

C28H24O2P2

Molecular Weight

454.4 g/mol

IUPAC Name

1,4-bis(diphenylphosphanyl)butane-1,4-dione

InChI

InChI=1S/C28H24O2P2/c29-27(31(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-22-28(30)32(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2

InChI Key

HVLBSFLTIOGUEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)CCC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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